molecular formula C8H9N3 B13668581 N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

Cat. No.: B13668581
M. Wt: 147.18 g/mol
InChI Key: WRMWKHXOCMDCGB-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-one, while reduction may produce this compound derivatives with different substituents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine compound with similar structural features but different substitution patterns.

    1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.

    6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A derivative with a methyl group at a different position.

Uniqueness

N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-9-8-4-7-6(5-11-8)2-3-10-7/h2-5,10H,1H3,(H,9,11)

InChI Key

WRMWKHXOCMDCGB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C=CNC2=C1

Origin of Product

United States

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